molecular formula C21H23N3O3S B11234842 3,4-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

3,4-dimethyl-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11234842
M. Wt: 397.5 g/mol
InChI Key: FZCISTCTUGUJPL-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring, further connected to a pyridazine moiety through an ether linkage The presence of methyl groups and a phenyl group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyridazine Moiety: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Ether Linkage Formation: The pyridazine derivative is then reacted with an appropriate phenol derivative to form the ether linkage. This step often requires the use of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.

    Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites. It can also be used in the development of new biochemical assays.

Medicine

Medicinally, 3,4-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE may have potential as a therapeutic agent. Its sulfonamide group is known for its antibacterial properties, and the compound could be explored for its efficacy against various bacterial strains.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect. The compound’s unique structure allows it to bind selectively to its targets, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHYLBENZENESULFONAMIDE: A simpler sulfonamide with a single aromatic ring.

    N-(2-ETHYLHEXYL)-4-METHYLBENZENESULFONAMIDE: A sulfonamide with a longer alkyl chain.

    N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENESULFONAMIDE: A compound similar in structure but lacking the methyl groups on the benzene ring.

Uniqueness

3,4-DIMETHYL-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE stands out due to its combination of structural features, including the presence of both methyl groups and a pyridazine moiety

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

3,4-dimethyl-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C21H23N3O3S/c1-15-4-7-18(8-5-15)20-10-11-21(24-23-20)27-13-12-22-28(25,26)19-9-6-16(2)17(3)14-19/h4-11,14,22H,12-13H2,1-3H3

InChI Key

FZCISTCTUGUJPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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